Cas no 4600-06-0 (1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-(4-nitrophenyl)-
- 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- EN300-337192
- AB57202
- 1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLICACID
- 4600-06-0
- AKOS005870711
-
- MDL: MFCD10696382
- Inchi: InChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,14,15)
- InChI Key: IKTCQCIOGLPNKA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 234.03890469Da
- Monoisotopic Mass: 234.03890469Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 114Ų
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-337192-5g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 5g |
$1614.0 | 2023-09-03 | ||
Enamine | EN300-337192-10g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 10g |
$2393.0 | 2023-09-03 | ||
Enamine | EN300-337192-0.05g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 95.0% | 0.05g |
$468.0 | 2025-03-18 | |
Enamine | EN300-337192-2.5g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 95.0% | 2.5g |
$1089.0 | 2025-03-18 | |
Enamine | EN300-337192-5.0g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 95.0% | 5.0g |
$1614.0 | 2025-03-18 | |
Enamine | EN300-337192-1.0g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 95.0% | 1.0g |
$557.0 | 2025-03-18 | |
Enamine | EN300-337192-0.25g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 95.0% | 0.25g |
$513.0 | 2025-03-18 | |
Enamine | EN300-337192-0.5g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 95.0% | 0.5g |
$535.0 | 2025-03-18 | |
Enamine | EN300-337192-10.0g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 95.0% | 10.0g |
$2393.0 | 2025-03-18 | |
Enamine | EN300-337192-0.1g |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
4600-06-0 | 95.0% | 0.1g |
$490.0 | 2025-03-18 |
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Introduction to 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 4600-06-0)
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by the Chemical Abstracts Service registry number 4600-06-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound belongs to the triazole class, characterized by a triazole ring fused with a nitro-substituted phenyl group and a carboxylic acid moiety. The structural arrangement of this molecule imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The nitrophenyl substituent in the molecule plays a crucial role in its reactivity and interaction with biological systems. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. This feature is particularly useful in medicinal chemistry for constructing more complex molecular architectures. Additionally, the triazole ring contributes to the stability and bioavailability of the compound, making it an attractive scaffold for drug development.
The carboxylic acid functionality at the 4-position of the triazole ring provides another reactive site for further derivatization. This allows chemists to modify the compound into esters, amides, or other pharmacologically relevant derivatives. Such modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule, enhancing its suitability for therapeutic applications.
Recent advancements in pharmaceutical research have highlighted the potential of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a key intermediate in the synthesis of novel bioactive compounds. Studies have demonstrated its utility in developing molecules with antimicrobial, anti-inflammatory, and anticancer properties. The nitrophenyl moiety has been shown to interact with biological targets such as enzymes and receptors, modulating their activity in a way that could lead to therapeutic benefits.
In particular, research has focused on leveraging the structural features of this compound to develop inhibitors of key enzymes involved in disease pathways. For instance, derivatives of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid have been investigated for their ability to inhibit kinases and phosphodiesterases, which are often overexpressed in cancer cells. The carboxylic acid group has been particularly useful in designing molecules that can form hydrogen bonds with active sites on these enzymes, enhancing binding affinity and efficacy.
The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves multi-step organic reactions that showcase modern synthetic methodologies. The construction of the triazole ring typically employs cycloaddition reactions between organic azides and alkynes under transition-metal catalysis. This approach provides high yields and regioselectivity, making it an efficient route for producing complex heterocyclic compounds. The introduction of the nitrophenyl group is achieved through electrophilic aromatic substitution reactions on a halogenated phenyl precursor.
The carboxylic acid functionality is introduced through oxidation or hydrolysis of a suitable precursor. These synthetic strategies highlight the versatility of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a building block for further chemical exploration. The compound's stability under various reaction conditions also makes it suitable for large-scale synthesis without significant degradation or side product formation.
From a pharmaceutical perspective, the biological activity of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied in vitro and in vivo. Preclinical trials have shown promising results in models of inflammation and cancer, suggesting its potential as a lead compound for drug development. The nitrophenyl group has been observed to modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes.
Moreover, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines without significant toxicity to normal cells. This selective toxicity is attributed to differences in metabolic processing between cancerous and healthy cells. Further research is ongoing to optimize these properties through structural modifications aimed at improving bioavailability and reducing off-target effects.
The role of computational chemistry in understanding the behavior of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities with biological targets and to rationalize experimental observations. These computational studies provide valuable insights into how structural changes can influence pharmacological activity.
In conclusion, 1-(4-nitrophenyl)-1H-1...
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